2-Fluoropentane

Overview

Description

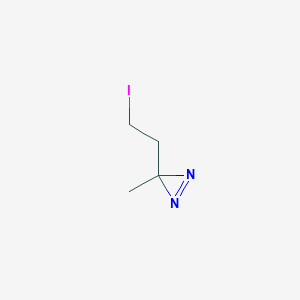

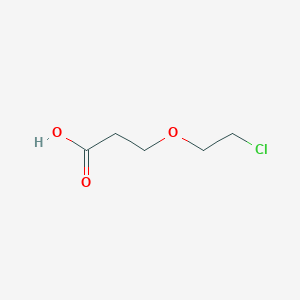

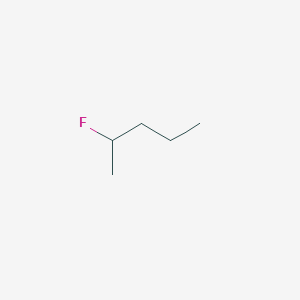

2-Fluoropentane is a chemical compound with the formula C5H11F. It has a molecular weight of 90.1392 . The IUPAC Standard InChI for 2-Fluoropentane is InChI=1S/C5H11F/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 .

Molecular Structure Analysis

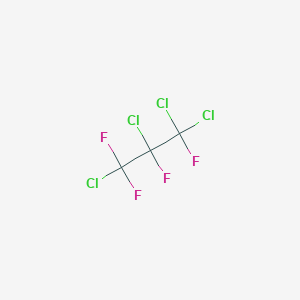

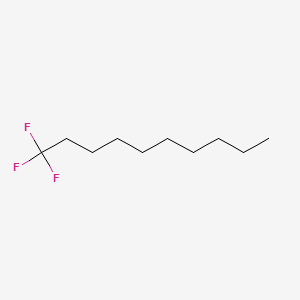

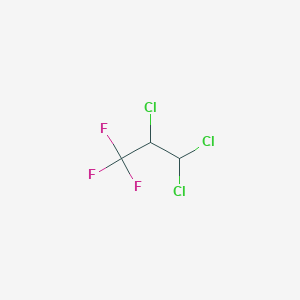

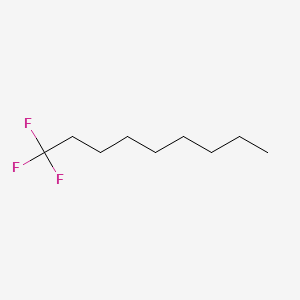

The molecular structure of 2-Fluoropentane consists of a chain of five carbon atoms, with a fluorine atom attached to the second carbon atom . The structure can be represented in 2D or 3D .Physical And Chemical Properties Analysis

2-Fluoropentane has a molecular formula of C5H11F and a molecular weight of 90.1392 . It is thermally stable to 300 °C (572 °F) and does not oxidize or degrade during storage .Scientific Research Applications

Catalytic Hydrodefluorination : 2-Fluoropentane has been studied in the context of catalytic hydrodefluorination. This process involves the conversion of fluropentane to pentane. One study demonstrated that this reaction is catalyzed by Et3Si[B(C6F5)4] and uses Et3SiH as a hydrogen source, suggesting a potential pathway for the transformation of fluorinated compounds to less fluorinated analogs (Scott, Çelenligil-Çetin, & Ozerov, 2005).

Dehydrohalogenation in Gas Flow Reactors : Another study investigated the catalytic dehydrohalogenation of fluoropentanes to produce pentene, using molecular Nb, Mo, Ta, and W halide clusters. These findings are significant in the field of chemical engineering and catalysis, as they provide insights into novel catalytic processes and molecular transformations (Kamiguchi et al., 2003).

Multiphoton Gas-phase HF Elimination : The multiphoton gas-phase HF elimination from fluoropentanes was studied, revealing significant differences in the photophysical properties of different fluoropentane isomers. This research has implications for purification techniques and provides valuable insights into the photophysical behavior of fluorinated compounds (Wanna et al., 1984).

Environmental and Biological Interactions : The environmental and biological interactions of 2-Fluoropentane derivatives have also been explored. For instance, a study on Forafac®1157, a fluorinated surfactant used in fire extinguishing foams, investigated its major metabolites and transformation products, which has implications for understanding the environmental impact of fluorinated compounds (Moe et al., 2012).

Applications in Pool Boiling Systems : Research on high-performance fluorocarbon liquids, including 2-Fluoropentane derivatives, has demonstrated their efficacy in pool boiling systems. These systems are important for dissipating large amounts of heat and have applications in various industrial processes (Emery & Kandlikar, 2017).

Safety And Hazards

2-Fluoropentane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using only non-sparking tools, and taking precautionary measures against static discharge .

properties

IUPAC Name |

2-fluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRLGIPTCSGMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535645 | |

| Record name | 2-Fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropentane | |

CAS RN |

590-87-4 | |

| Record name | 2-Fluoropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.